1,4-Benzenedicarbothioamide, N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound with the molecular formula C20H16N2S2 It is a derivative of benzenedicarbothioamide, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of terephthalonitrile with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarbothioamide, N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarbothioamide: The parent compound without the phenyl substitutions.
N,N’-Diphenyl-1,4-phenylenediamine: A related compound with similar structural features.
1,4-Dimethylbenzene: Another benzene derivative with different substituents
Uniqueness
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and reactivity compared to its parent compound and other similar derivatives.
Eigenschaften
CAS-Nummer |
59411-79-9 |
---|---|
Molekularformel |
C20H16N2S2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-N,4-N-diphenylbenzene-1,4-dicarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GXQBMSGBZKNBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.